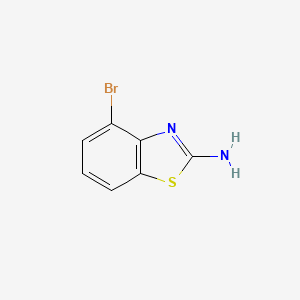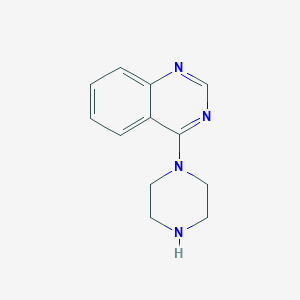
4-Piperazin-1-ylquinazoline
Overview
Description
4-Piperazin-1-ylquinazoline is a useful research compound. Its molecular formula is C12H14N4 and its molecular weight is 214.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 4-Piperazin-1-ylquinazoline is the Platelet-Derived Growth Factor (PDGF) receptor . The PDGF receptor plays a crucial role in cell growth, proliferation, and differentiation. It is often overexpressed in various types of cancers, making it a significant target for cancer therapeutics .
Mode of Action
This compound interacts with the PDGF receptor, inhibiting its activity . This interaction blocks the signaling pathways initiated by the PDGF receptor, thereby inhibiting cell proliferation and growth .
Biochemical Pathways
The inhibition of the PDGF receptor by this compound affects several downstream biochemical pathways. These include pathways involved in cell growth, proliferation, and differentiation
Pharmacokinetics
It has been described as orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body
Result of Action
The inhibition of the PDGF receptor by this compound leads to a decrease in cell proliferation and growth . This can result in the inhibition of tumor growth in cancers where the PDGF receptor is overexpressed .
Biochemical Analysis
Biochemical Properties
4-Piperazin-1-ylquinazoline plays a crucial role in biochemical reactions, particularly as an inhibitor of the platelet-derived growth factor (PDGF) receptor . This compound interacts with the PDGF receptor by binding to its active site, thereby preventing the receptor’s activation and subsequent signaling cascade. Additionally, this compound has been shown to interact with other biomolecules, including various kinases and enzymes involved in cellular proliferation and survival . The nature of these interactions is primarily inhibitory, as the compound blocks the enzymatic activity and disrupts the signaling pathways that promote cell growth and division.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been demonstrated to influence cell function by inhibiting key signaling pathways, such as the PDGF receptor pathway . By blocking this pathway, this compound can reduce cellular proliferation and induce apoptosis in certain cancer cell lines. Furthermore, it affects gene expression by downregulating the expression of genes involved in cell cycle progression and survival . The compound also impacts cellular metabolism by altering the activity of metabolic enzymes and reducing the availability of essential metabolites required for cell growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of the PDGF receptor by binding to its active site . This binding prevents the receptor from undergoing conformational changes necessary for its activation, thereby blocking downstream signaling pathways. Additionally, this compound can inhibit other kinases and enzymes by a similar mechanism, leading to a broad-spectrum inhibition of cellular signaling . The compound also influences gene expression by modulating transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cell type being studied. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies have also demonstrated that the compound can have long-lasting effects on tumor growth and metastasis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, and exceeding this dosage can lead to adverse effects . These findings highlight the importance of optimizing the dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities and contribute to the overall pharmacological profile of the compound. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in the levels of essential metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported into cells by specific transporters, where it accumulates in the cytoplasm and other cellular compartments . Additionally, this compound can bind to plasma proteins, which can influence its distribution and bioavailability . The compound’s localization within tissues can also be affected by its interactions with binding proteins and other cellular components .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been shown to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to its functional sites . The subcellular distribution of this compound can influence its interactions with biomolecules and its overall pharmacological effects .
Properties
IUPAC Name |
4-piperazin-1-ylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-2-4-11-10(3-1)12(15-9-14-11)16-7-5-13-6-8-16/h1-4,9,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTHGJYCURVMAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365399 | |
| Record name | 4-piperazin-1-ylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59215-41-7 | |
| Record name | 4-(1-Piperazinyl)quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59215-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-piperazin-1-ylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-Piperazinyl)quinazoline dihydrochloride dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
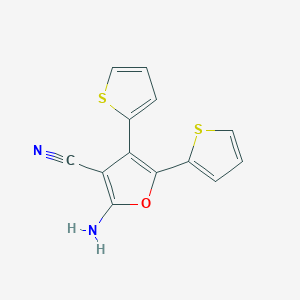

![1'-Benzylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1271121.png)
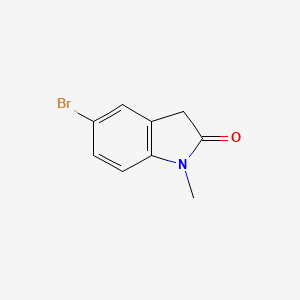
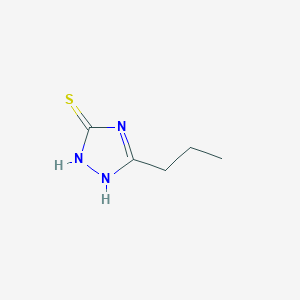

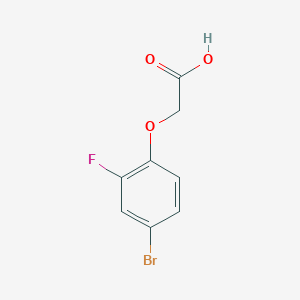

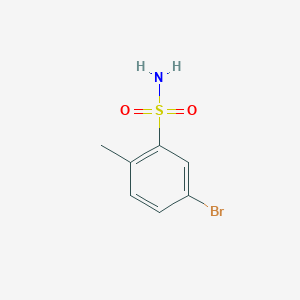
![N-[(5-bromothien-2-yl)methyl]-N-methylamine](/img/structure/B1271160.png)
![N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]acetamide](/img/structure/B1271162.png)

